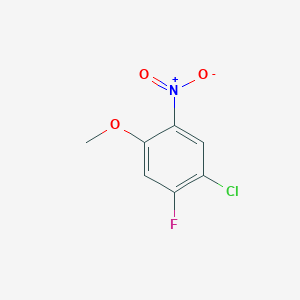

1-氯-2-氟-4-甲氧基-5-硝基苯

概述

描述

1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene is a chemical compound with the molecular formula C7H5ClFNO3 . It has a molecular weight of 205.57 g/mol . The compound is used in early discovery research and is part of a collection of unique chemicals .

Molecular Structure Analysis

The InChI string for 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene is1S/C7H5ClFNO3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,1H3 . The SMILES string is COC1=C(C=C(C(=C1)N+[O-])F)Cl . These strings provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.57 g/mol . It has a computed XLogP3-AA value of 2.5 , indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .科学研究应用

SNAr反应中的电荷控制

塞尔维拉、马凯特和马丁(1996年)研究了硝基苯与各种亲核试剂的取代反应,包括类似于1-氯-2-氟-4-甲氧基-5-硝基苯的化合物。他们发现,在特定反应中,氟原子与活化的硝基团的间位取代变得明显,表明存在松散键合过渡态的电荷控制SNAr(亲核芳香取代)过程(Cervera, Marquet, & Martin, 1996)。

芳香亲核取代中的邻位:对位比

Bamkole、Hirst和Udoessien(1973年)测量了氟硝基苯和氯硝基苯与各种阴离子反应的邻位:对位比。他们的研究与类似于1-氯-2-氟-4-甲氧基-5-硝基苯的化合物相关,讨论了这些反应过渡态中的溶剂化排斥(Bamkole, Hirst, & Udoessien, 1973)。

硝基芳烃的微波介导还原

Spencer等人(2008年)研究了硝基芳烃,包括含氟化合物,在微波辐射下的还原。他们发现2-氯-1-氟-4-硝基苯生成了苯胺衍生物的混合物,突出了该反应对溶剂和竞争的SNAr/还原过程的依赖(Spencer, Rathnam, Patel, & Anjum, 2008)。

芳香硝基化合物的内部旋转势垒

陈和杰(2002年)对各种硝基化合物的内部旋转势垒进行了研究,包括类似于1-氯-2-氟-4-甲氧基-5-硝基苯的化合物。他们使用B3LYP密度泛函理论计算这些分子的变形和扭曲,这对于理解它们的反应性是至关重要的(Chen & Chieh, 2002)。

4-甲氧基苯酚的合成

简(2000年)探索了一种从4-氯-1-硝基苯开始合成4-甲氧基苯酚的新方法,这与1-氯-2-氟-4-甲氧基-5-硝基苯有结构上的关联。该研究讨论了反应条件和影响产率的因素,这对于这类化合物的工业应用至关重要(Jian, 2000)。

硝基苯衍生物的合成和表征

Sweeney、McArdle和Aldabbagh(2018年)合成了1-氟-2,5-二甲氧基-4-硝基苯,这是一种类似于1-氯-2-氟-4-甲氧基-5-硝基苯的化合物,并使用各种技术对其进行了表征。这为理解这类复杂分子的合成和性质提供了见解(Sweeney, McArdle, & Aldabbagh, 2018)。

氟硝基苯的加氢

文霞(2014年)研究了3-氯-4-氟硝基苯的加氢反应,产生3-氯-4-氟苯胺,为涉及类似于1-氯-2-氟-4-甲氧基-5-硝基苯的化合物的反应提供了催化活性和选择性的见解(Wen-xia, 2014)。

安全和危害

The compound is classified under GHS05 (corrosion) and GHS06 (acute toxicity) hazard pictograms . It has hazard statements H301 (toxic if swallowed) and H314 (causes severe skin burns and eye damage) . Precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapours/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and others .

作用机制

Target of Action

As a derivative of benzene, it is likely to interact with various biological molecules due to the reactivity of its nitro and halogen groups .

Mode of Action

Based on its structure, it can be inferred that it may undergo nucleophilic substitution reactions . The nitro group is a strong electron-withdrawing group, which can make the benzene ring more susceptible to nucleophilic attack . The halogen atoms (chlorine and fluorine) can also participate in various reactions, including free radical reactions .

Biochemical Pathways

Benzene derivatives are known to participate in various biochemical reactions, including electrophilic aromatic substitution . They can also undergo reactions at the benzylic position .

Pharmacokinetics

The presence of the methoxy group might influence its absorption and distribution due to its lipophilic nature .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene . For instance, the compound should be stored in a dry room temperature environment to maintain its stability . Furthermore, its reactivity might be influenced by the pH and temperature of its environment.

属性

IUPAC Name |

1-chloro-2-fluoro-4-methoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZSTQPRYUSALF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

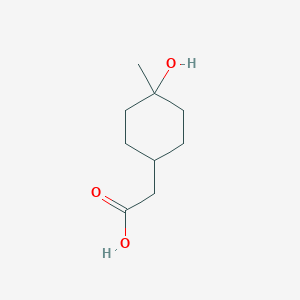

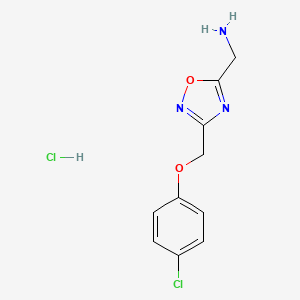

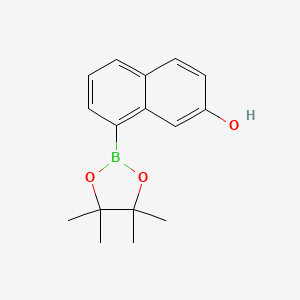

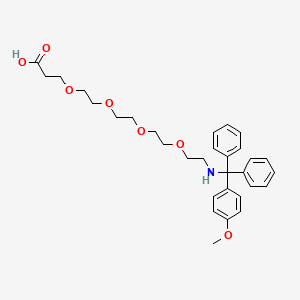

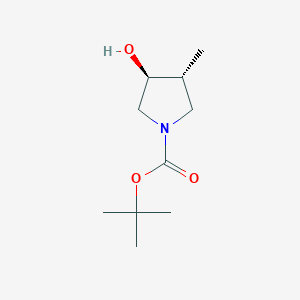

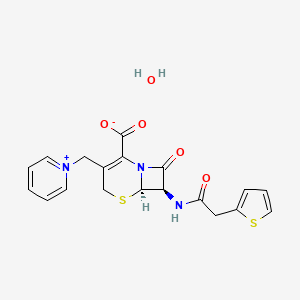

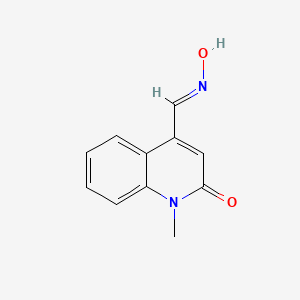

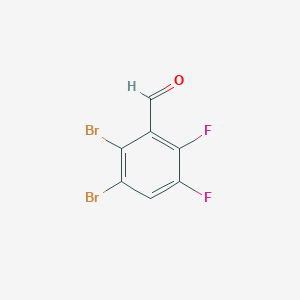

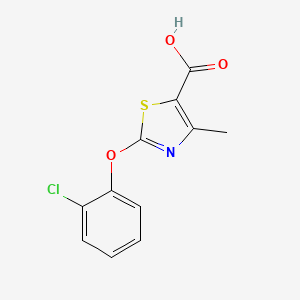

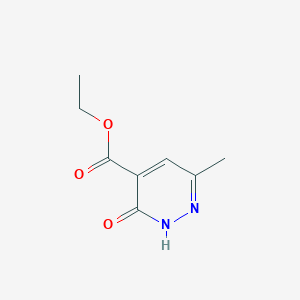

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423682.png)

![N-[2-(3-bromophenoxy)ethyl]acetamide](/img/structure/B1423691.png)

![Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate](/img/structure/B1423695.png)

![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1423698.png)